(R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol
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Overview
Description
®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is a chiral compound with significant pharmacological properties. It is known for its role in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system. The compound’s structure features a dichlorophenyl group, a dimethylamino group, and a propanol backbone, which contribute to its unique chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzaldehyde.
Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reductive Amination: The intermediate alcohol is then subjected to reductive amination with dimethylamine to yield the final product.
Industrial Production Methods: In industrial settings, the production of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is optimized for large-scale synthesis. This involves:
Catalytic Hydrogenation: Using palladium or platinum catalysts to facilitate the hydrogenation steps.
High-Pressure Reactors: Employing high-pressure reactors to ensure efficient and complete reactions.
Purification: Utilizing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of alcohols or amines.
Substitution Products: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential as an antidepressant and anxiolytic agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Fluoxetine: Another compound that inhibits serotonin reuptake but lacks the dichlorophenyl group.
Sertraline: Similar in function but differs in its chemical structure, particularly the presence of a tetralin ring.
Paroxetine: Shares the dimethylamino group but has a different aromatic substitution pattern.
Uniqueness: ®-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol is unique due to its specific combination of a dichlorophenyl group and a dimethylamino-propanol backbone, which imparts distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
(1R)-1-(3,4-dichlorophenyl)-3-(dimethylamino)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO/c1-14(2)6-5-11(15)8-3-4-9(12)10(13)7-8/h3-4,7,11,15H,5-6H2,1-2H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOPILVGQYKXRO-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447338 |
Source
|
Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147641-96-1 |
Source
|
Record name | (R)-1-(3,4-Dichloro-phenyl)-3-dimethylamino-propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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